C.I. Acid red 310
Description
C.I. Acid Red 310 is a synthetic azo dye belonging to the Acid Red series, primarily used in textile, leather, and paper industries due to its vibrant color and affinity for protein-based fibers.
Properties
CAS No. |
12235-02-8 |
|---|---|
Molecular Formula |
C29H46N2O6 |
Synonyms |
C.I. Acid red 310 |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
Data Limitations: No explicit references to Acid Red 310 were found in the provided evidence; comparisons are based on analogous compounds.
Degradation Byproducts : Intermediate aromatic compounds formed during EC may require secondary treatment to mitigate toxicity .
Industrial Relevance : Optimizing parameters (e.g., pH, current density) is critical for cost-effective dye removal .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for C.I. Acid Red 310, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Yield optimization requires systematic variation of parameters (e.g., molar ratios, reaction time) followed by HPLC or mass spectrometry for purity validation . Characterization via UV-Vis spectroscopy and NMR can confirm structural integrity, while elemental analysis ensures stoichiometric accuracy .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies using standardized buffers (pH 3–9) and thermal stability assays (e.g., 25–80°C). Monitor spectral shifts via UV-Vis and quantify degradation products using LC-MS. Statistical tools like ANOVA can identify significant stability thresholds .
Q. What spectroscopic techniques are most effective for characterizing this compound in aqueous solutions?
- Methodological Answer : UV-Vis spectroscopy is primary for λmax determination. For structural elucidation, use FTIR (functional groups) and NMR (proton environments). Fluorescence spectroscopy may assess aggregation behavior, particularly in high-concentration studies .
Advanced Research Questions
Q. How do intermolecular interactions between this compound and proteins influence its binding thermodynamics?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS). Pair with molecular docking simulations to predict binding sites. Validate via fluorescence quenching assays or circular dichroism for conformational changes .
Q. What mechanisms drive contradictory data on the photostability of this compound in different solvent systems?
- Methodological Answer : Replicate studies under controlled light exposure (e.g., xenon arc lamps) while varying solvent polarity. Use multivariate analysis to isolate solvent effects. Compare degradation pathways via high-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations to model reactive intermediates .
Q. How can researchers reconcile discrepancies in reported toxicity thresholds for this compound across cell lines?
- Methodological Answer : Standardize cytotoxicity assays (e.g., MTT, LDH release) using identical cell lines and exposure durations. Apply meta-analysis frameworks to account for variables like cell metabolism and dye purity. Cross-validate with in silico toxicity prediction tools (e.g., QSAR models) .
Q. What advanced separation techniques resolve co-eluting impurities in this compound samples?
- Methodological Answer : Optimize reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA). For complex matrices, use UPLC-MS/MS or 2D chromatography. Validate purity via tandem mass spectrometry and compare against certified reference materials .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Replicability : Document all experimental parameters (e.g., dye batch, instrument calibration) as per guidelines in .
- Ethical Compliance : Avoid unvalidated toxicity claims; prioritize peer-reviewed ecotoxicology datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
